

## physical and chemical properties of 4-Chloro-3,5-dinitropyridine

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Compound of Interest

Compound Name: 4-Chloro-3,5-dinitropyridine

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# An In-depth Technical Guide to 4-Chloro-3,5-dinitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **4-Chloro-3,5-dinitropyridine**. The information is curated for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this compound.

## **Core Physical and Chemical Properties**

**4-Chloro-3,5-dinitropyridine** is a chlorinated and nitrated pyridine derivative. Its chemical structure, characterized by the presence of electron-withdrawing nitro groups and a halogen, dictates its physical and chemical behavior.

## **Physical Properties**

The physical characteristics of **4-Chloro-3,5-dinitropyridine** are summarized in the table below, providing a quick reference for laboratory and research applications.



Property	Value	Source(s)
IUPAC Name	4-chloro-3,5-dinitropyridine	[1]
CAS Number	10425-70-4	[1]
Molecular Formula	C <sub>5</sub> H <sub>2</sub> CIN <sub>3</sub> O <sub>4</sub>	[1]
Molecular Weight	203.54 g/mol	[1]
Appearance	Expected to be a solid	N/A
Melting Point	63 - 65 °C	[2]
Boiling Point	Data not available; may decompose at high temperatures.	N/A
Density	Data not available	N/A
Solubility	Data not available for specific solvents. General solubility of similar compounds suggests likely solubility in polar organic solvents.	N/A

## **Chemical Properties and Reactivity**

The chemical behavior of **4-Chloro-3,5-dinitropyridine** is largely influenced by the electron-deficient nature of the pyridine ring, which is further enhanced by the two nitro groups. This makes the compound susceptible to nucleophilic aromatic substitution reactions, where the chlorine atom at the 4-position is the leaving group.

The pyridine nitrogen and the nitro groups can also participate in coordination with metal ions, a property observed in similar nitro-containing aromatic compounds. The compound is expected to be stable under normal laboratory conditions but may be sensitive to strong reducing agents due to the presence of the nitro groups.

## **Experimental Protocols**



Detailed experimental protocols are essential for the synthesis, purification, and analysis of **4-Chloro-3,5-dinitropyridine**. The following sections provide generalized yet detailed methodologies based on established organic chemistry principles and procedures for analogous compounds.

## Synthesis of 4-Chloro-3,5-dinitropyridine

A plausible synthetic route to **4-Chloro-3,5-dinitropyridine** involves the nitration of a suitable pyridine precursor followed by chlorination. A potential starting material is 4-hydroxypyridine.

#### Step 1: Dinitration of 4-Hydroxypyridine

- To a cooled (0-5 °C) and stirred mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 4-hydroxypyridine.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for several hours to ensure complete dinitration.
- Carefully pour the reaction mixture onto crushed ice to precipitate the 4-hydroxy-3,5dinitropyridine.
- Filter the solid product, wash with cold water until the washings are neutral, and dry thoroughly.

#### Step 2: Chlorination of 4-Hydroxy-3,5-dinitropyridine

- Treat the dried 4-hydroxy-3,5-dinitropyridine with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).
- Heat the reaction mixture under reflux for several hours.
- After the reaction is complete, cool the mixture and carefully pour it onto crushed ice to hydrolyze the excess chlorinating agent.
- Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) to precipitate the crude 4-Chloro-3,5-dinitropyridine.
- Filter the crude product, wash with water, and dry.





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A simplified workflow for the synthesis of **4-Chloro-3,5-dinitropyridine**.

#### **Purification Protocols**

#### Recrystallization

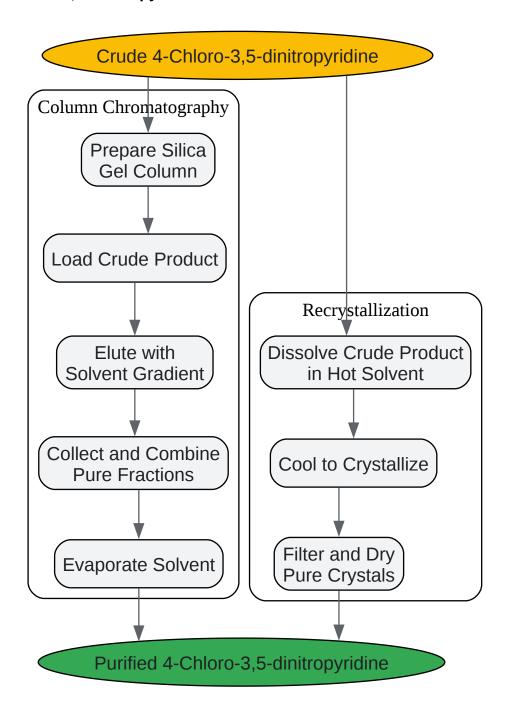
- Dissolve the crude **4-Chloro-3,5-dinitropyridine** in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents).
- If necessary, hot filter the solution to remove any insoluble impurities.
- Allow the solution to cool slowly to room temperature to induce crystallization.
- Further cool the mixture in an ice bath to maximize the yield of crystals.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

#### Column Chromatography

- Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).
- Pack a chromatography column with the slurry.
- Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
- Load the sample onto the top of the silica gel column.
- Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).



- Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
- Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified **4-Chloro-3,5-dinitropyridine**.



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General workflows for the purification of **4-Chloro-3,5-dinitropyridine**.



## **Spectroscopic Analysis**

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL
   of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a 5 mm NMR tube.
- ¹H NMR Spectroscopy: Due to the symmetry of the molecule, a single signal is expected for
  the two equivalent protons on the pyridine ring. The strong electron-withdrawing effect of the
  nitro groups and the chlorine atom will cause this signal to appear at a significantly downfield
  chemical shift.
- <sup>13</sup>C NMR Spectroscopy: Three distinct signals are expected in the <sup>13</sup>C NMR spectrum, corresponding to the two equivalent carbons bearing the nitro groups, the carbon bearing the chlorine atom, and the two equivalent carbons adjacent to the nitrogen atom. All signals will be in the aromatic region, with the carbons attached to the electronegative substituents appearing at lower field.

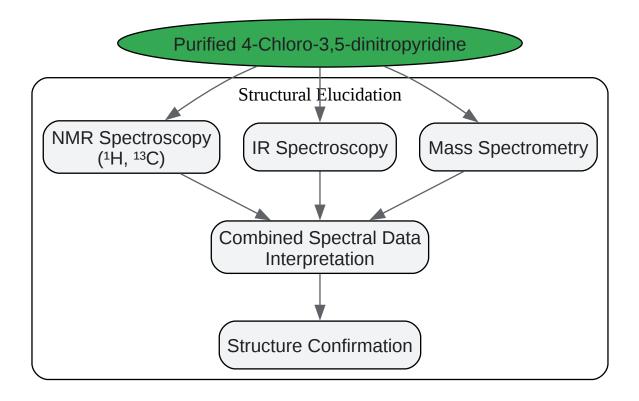
Infrared (IR) Spectroscopy

- Sample Preparation: The IR spectrum can be obtained using a KBr pellet or as a mull in Nujol.
- Expected Absorptions: Characteristic absorption bands are expected for the C-Cl stretching vibration, the C=N and C=C stretching vibrations of the pyridine ring, and strong symmetric and asymmetric stretching vibrations for the two nitro (NO<sub>2</sub>) groups.

Mass Spectrometry (MS)

- Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
- Expected Fragmentation: The mass spectrum will show a molecular ion peak (M<sup>+</sup>). A characteristic isotopic pattern for the chlorine atom (M<sup>+</sup> and M<sup>+</sup>+2 peaks in an approximate 3:1 ratio) will be observed. Common fragmentation pathways would involve the loss of the chlorine atom, the nitro groups (NO<sub>2</sub>), or nitric oxide (NO).





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A logical workflow for the spectroscopic analysis and structural confirmation.

## **Biological Activity and Signaling Pathways**

Currently, there is a lack of publicly available scientific literature detailing the specific biological activities or the effects of **4-Chloro-3,5-dinitropyridine** on cellular signaling pathways. While related nitroaromatic compounds have been investigated for various biological effects, including antimicrobial and anticancer activities, no such studies have been reported for this specific molecule. Further research is required to elucidate any potential pharmacological or toxicological profile.

## Safety and Handling

**4-Chloro-3,5-dinitropyridine** should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Based on data for similar compounds, it is expected to be harmful if swallowed, and may cause skin and eye irritation. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.



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### References

- 1. 4-Chloro-3,5-dinitropyridine | C5H2ClN3O4 | CID 2735734 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-3,5-dinitropyridine for synthesis 2578-45-2 [sigmaaldrich.com]
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